molecular formula C11H23N2O2+ B069642 trans-N-Boc-1,4-cyclohexanediamine CAS No. 195314-59-1

trans-N-Boc-1,4-cyclohexanediamine

Cat. No.: B069642
CAS No.: 195314-59-1
M. Wt: 215.31 g/mol
InChI Key: FEYLUKDSKVSMSZ-UHFFFAOYSA-O
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Description

Trans-N-Boc-1,4-cyclohexanediamine (TNBOCD) is an organic compound used in the synthesis of peptides, peptidomimetics, and other molecules with diverse biological activities. TNBOCD is a cyclic diamine with two Boc-protected amino groups, and is used as a building block in the synthesis of peptide-based molecules. It is a versatile reagent that can be used in a variety of ways, including as a linker, protecting group, and as a coupling agent. TNBOCD is a key reagent in the synthesis of peptides and is used in a variety of biological and medicinal applications.

Scientific Research Applications

  • Chemoenzymatic Synthesis : Trans-N-Boc-cyclohexanediamine is utilized in the preparation of optically active cycloalkane-1,2-diamines through a chemoenzymatic method. These compounds are valuable starting materials for the synthesis of various primary–tertiary diamines (Quijada et al., 2009).

  • Formation of Tubular Constructs : This compound serves as a scaffold for anchoring N-protected tripeptides, leading to the formation of higher-order tubular superstructures. These structures demonstrate significant potential in the field of molecular self-assembly (Hanessian et al., 2008).

  • Kinetic Resolution Studies : The compound plays a role in the kinetic resolution of cyclohexane-1,2-diols through stereoselective acylation, demonstrating its importance in stereoselective synthesis (Shinisha & Sunoj, 2009).

  • Synthesis of β-Amino Acids : Trans-N-Boc-1,4-cyclohexanediamine is involved in synthesizing enantiomerically pure trans-2-aminocyclohexanecarboxylic acid, an important building block for helical β-peptides (Berkessel et al., 2002).

  • Cocrystallization for Isomeric Enrichment : It is used in cocrystallization with low molecular weight diols for significant isomeric enrichment of cyclohexanediamine enantiomers, illustrating its utility in crystallography and materials science (Scott et al., 2008).

  • Antitumor Activity in Platinum(II) Complexes : this compound derivatives are studied for their role in the antitumor activity of platinum(II) complexes. This research is significant in medicinal chemistry and cancer therapy (Noji et al., 1981).

  • Fluorescent Zinc Sensors : The compound is used to enhance fluorescence intensity and metal binding affinity in zinc sensors, showcasing its applications in analytical chemistry and biochemistry (Mikata et al., 2013).

  • Organocatalysis : Utilized as an organocatalyst for the enantioselective conjugate addition of aldehydes to maleimides, illustrating its role in asymmetric synthesis (Trillo et al., 2014).

Safety and Hazards

Trans-N-Boc-1,4-cyclohexanediamine is harmful by inhalation, in contact with skin, and if swallowed . It causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to wear protective gloves/protective clothing/eye protection/face protection .

Future Directions

There is a high demand for the development of sustainable catalytic methodologies for known commodity chemicals from renewable resources such as lignocellulosic biomass . Trans-N-Boc-1,4-cyclohexanediamine has vast industrial relevance as monomers for polymer synthesis as well as pharmaceutical building blocks . The ability to use RANEY® Ni and ammonia in this process holds great potential for future industrial synthesis of 1,4-cyclohexanediamine from renewable resources .

Properties

{ "Design of the Synthesis Pathway": "The synthesis of trans-N-Boc-1,4-cyclohexanediamine can be achieved through a multi-step process involving the protection and deprotection of functional groups.", "Starting Materials": [ "Cyclohexane", "Nitric acid", "Sodium nitrite", "Hydrochloric acid", "Sodium hydroxide", "Boc anhydride", "Diethyl ether", "N,N-dimethylformamide", "Triethylamine", "1,4-cyclohexanediamine" ], "Reaction": [ "Nitration of cyclohexane with nitric acid and sodium nitrite to produce a mixture of nitro isomers", "Reduction of the mixture of nitro isomers with hydrogen gas and a palladium catalyst to yield cyclohexylamine", "Protection of the amine group on cyclohexylamine with Boc anhydride and triethylamine to form Boc-cyclohexylamine", "Deprotection of the Boc group on Boc-cyclohexylamine with hydrochloric acid to produce cyclohexylamine", "Condensation of cyclohexylamine with 1,4-cyclohexanediamine in N,N-dimethylformamide to form trans-N-Boc-1,4-cyclohexanediamine", "Deprotection of the Boc group on trans-N-Boc-1,4-cyclohexanediamine with hydrochloric acid to yield trans-1,4-cyclohexanediamine" ] }

195314-59-1

Molecular Formula

C11H23N2O2+

Molecular Weight

215.31 g/mol

IUPAC Name

[4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]azanium

InChI

InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13-9-6-4-8(12)5-7-9/h8-9H,4-7,12H2,1-3H3,(H,13,14)/p+1

InChI Key

FEYLUKDSKVSMSZ-UHFFFAOYSA-O

SMILES

CC(C)(C)OC(=O)NC1CCC(CC1)N

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(CC1)[NH3+]

Pictograms

Environmental Hazard

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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